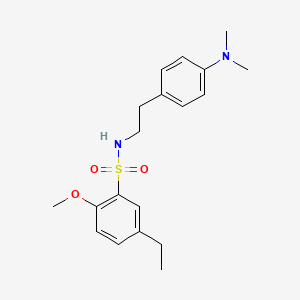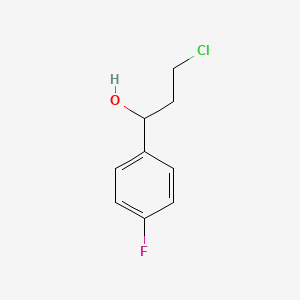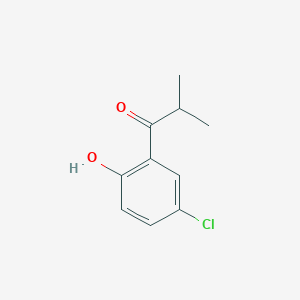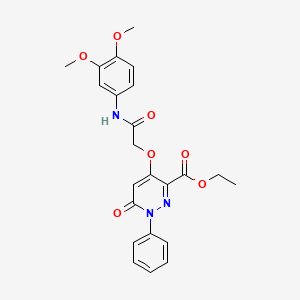
N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of suitable amine precursors with sulfonyl chlorides in the presence of a base. For example, a study describes the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which is structurally similar to the compound . The process includes the reaction with sulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to produce a series of new sulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. These methods provide detailed information on the molecular framework and functional groups present in the compound. For instance, crystal structure analysis of related sulfonamide compounds via X-ray crystallography reveals information about their conformation and intramolecular interactions, which are crucial for understanding their chemical behavior (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including those that lead to the formation of enzyme inhibitor complexes. These reactions are often explored through kinetic studies and computational modeling, providing insights into their mechanism of action on a molecular level. For example, certain sulfonamides have been shown to inhibit acetylcholinesterase competitively, a property that could be leveraged in therapeutic applications (Abbasi et al., 2018).
科学的研究の応用
Enzyme Inhibition and Alzheimer’s Disease Research
A study by Abbasi et al. (2018) described the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which showed inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. The compounds demonstrated competitive inhibition of acetylcholinesterase, forming an irreversible enzyme-inhibitor complex, indicating their potential as lead structures for designing more potent inhibitors for treating neurodegenerative diseases (Abbasi et al., 2018).
Antiviral and Antifungal Activities
Another research effort by Zareef et al. (2007) focused on synthesizing new benzensulfonamide compounds bearing the 1,3,4-oxadiazole moiety. These compounds were evaluated for their anti-HIV and antifungal activities. While the paper primarily discusses the synthetic route and characterization of these compounds, it highlights the diverse potential of sulfonamide derivatives in combating infectious diseases (Zareef et al., 2007).
Chromatographic Studies
Research by Vandenheuvel and Gruber (1975) explored the development of N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides. Their work demonstrated that these derivatives have excellent chromatographic properties, indicating the compound's utility in analytical chemistry, especially in the sensitive detection and quantification of sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-15-8-11-18(24-4)19(14-15)25(22,23)20-13-12-16-6-9-17(10-7-16)21(2)3/h6-11,14,20H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLRJBOYRXUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)
![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)
![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)


![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)
